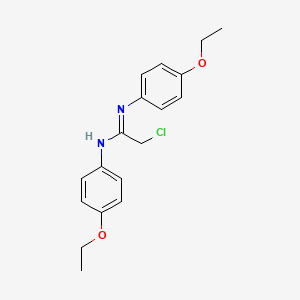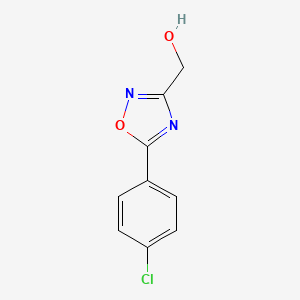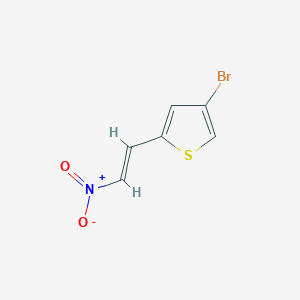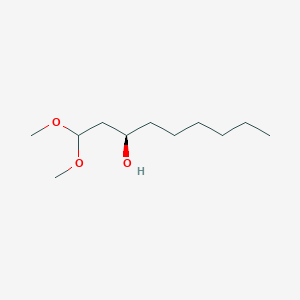![molecular formula C16H6F12N2O B1620839 [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium CAS No. 64857-70-1](/img/structure/B1620839.png)
[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium
Vue d'ensemble
Description
The compound seems to be related to the family of compounds with 3,5-Bis(trifluoromethyl)phenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as 3,5-Bis(trifluoromethyl)phenyl isothiocyanate are used as active pharmaceutical intermediates . The synthesis of these compounds often involves reactions with amines and other organic compounds .Applications De Recherche Scientifique
Corrosion Inhibition
Research on derivatives closely related to [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium has shown potential applications in corrosion inhibition. A study focused on the electrochemical and quantum chemical investigation of a related compound's inhibitory action on the corrosion of aluminum alloy in acidic medium. The compound exhibited significant inhibition efficiency, attributed to its adsorption on the metal surface, which hindered acid attack. This suggests that derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium could be explored as corrosion inhibitors for metals in acidic environments (Ehsani et al., 2014).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. A study involving the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids via a microwave-assisted click chemistry approach demonstrated significant in vitro activity against human bacterial pathogens and fungal strains. The presence of the bis(trifluoromethyl) phenyl group contributed to the compounds' potent antimicrobial properties, suggesting that [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium derivatives could be valuable in designing new antimicrobial agents (Jha & Ramarao, 2017).
Material Science and Polymer Research
In material science, derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium have been utilized in the synthesis and characterization of novel polymers. One such application involves the creation of polyaromatic ethers containing oxadiazole and triazole units, demonstrating good thermal stability and potential for high-performance materials. This indicates the compound's utility in developing advanced materials with specific thermal and solubility properties suitable for various applications, from coatings to electronic devices (Rahmani & Mahani, 2015).
Photodynamic Therapy and Imaging
The synthesis of mixed crystals containing diarylethenes related to [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium has been explored for potential applications in photodynamic therapy and imaging. These compounds exhibit different colors under various illumination wavelengths, suggesting their utility in developing materials for light-activated therapies and imaging technologies. This research avenue could lead to new innovations in medical imaging and treatment methodologies, leveraging the unique light-responsive properties of these compounds (Takami et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been extensively used in organic chemistry as organocatalysts .
Mode of Action
It’s worth noting that similar compounds, like n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations .
Result of Action
Similar compounds have shown good inhibitory activity against in vitro tumor cell lines .
Action Environment
Avoid contact with skin and eyes, and if contact occurs, immediately rinse with plenty of water and seek medical attention .
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12N2O/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30(31)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGREOVFJGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=[N+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381601 | |
| Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64857-70-1 | |
| Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)
![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)

![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)


![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)

![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)




